molecular formula C8H3ClF4O B150643 2-Fluoro-4-(trifluoromethyl)benzoyl chloride CAS No. 126917-10-0

2-Fluoro-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B150643
CAS No.: 126917-10-0
M. Wt: 226.55 g/mol
InChI Key: OOAHPLWBUUTFMV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O and a molecular weight of 226.555 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Fluoro-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

    Nucleophilic Acyl Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester.

    Hydrolysis: The major products are 2-Fluoro-4-(trifluoromethyl)benzoic acid and hydrochloric acid.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various substrates, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in the synthesis of amides, esters, and thioesters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a fluoro group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(3-6(5)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAHPLWBUUTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155325
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126917-10-0
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126917100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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